molecular formula C43H57N9O9 B170805 (Lys7)-Dermorphin CAS No. 142689-18-7

(Lys7)-Dermorphin

Katalognummer: B170805
CAS-Nummer: 142689-18-7
Molekulargewicht: 844 g/mol
InChI-Schlüssel: OAYQFQPLBIBLJE-NKQYGYANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Lys7)-Dermorphin is a synthetic analog of dermorphin, a naturally occurring opioid peptide found in the skin of certain South American frogs. Dermorphin is known for its potent analgesic properties, being significantly more powerful than morphine. The modification at the seventh position with lysine enhances its stability and bioavailability, making this compound a compound of interest in pain management research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Lys7)-Dermorphin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, allowing for the efficient synthesis of peptides with high purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Analyse Chemischer Reaktionen

Types of Reactions: (Lys7)-Dermorphin can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The lysine residue can be modified through acylation or alkylation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Acylated or alkylated lysine derivatives.

Wissenschaftliche Forschungsanwendungen

(Lys7)-Dermorphin has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain pathways and its interaction with opioid receptors.

    Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.

    Industry: Utilized in the development of new pain management therapies and as a reference standard in analytical laboratories.

Wirkmechanismus

(Lys7)-Dermorphin exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The lysine modification enhances the peptide’s stability and bioavailability, allowing for more effective receptor interaction and prolonged analgesic effects.

Vergleich Mit ähnlichen Verbindungen

    Dermorphin: The natural analog with similar analgesic properties but lower stability.

    Deltorphin: Another opioid peptide with high affinity for delta-opioid receptors.

    Endomorphin: Endogenous peptides with high selectivity for mu-opioid receptors.

Uniqueness of (Lys7)-Dermorphin:

    Enhanced Stability: The lysine modification at the seventh position increases the peptide’s resistance to enzymatic degradation.

    Improved Bioavailability: The modification also enhances the peptide’s ability to cross biological membranes, making it more effective in vivo.

    Potent Analgesic: this compound is significantly more potent than traditional opioids like morphine, offering potential for use in pain management with reduced dosages.

Biologische Aktivität

(Lys7)-Dermorphin is a synthetic analog of the naturally occurring peptide dermorphin, derived from the skin of the South American frog Phyllomedusa bicolor. This compound has garnered significant attention in pharmacological research due to its potent analgesic properties, which are significantly stronger than those of morphine. The modification at the seventh position with lysine enhances its stability and bioavailability, making it a promising candidate for pain management therapies.

This compound primarily exerts its effects by binding to mu-opioid receptors (MOR) in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The structural modification increases the peptide's resistance to enzymatic degradation and enhances its ability to cross biological membranes, resulting in prolonged analgesic effects .

Biological Activity and Potency

Research indicates that this compound exhibits remarkable analgesic potency. In studies involving animal models, it demonstrated:

  • Antinociceptive Effects : When administered intracerebroventricularly (i.c.v.), it produced analgesia that was 290 times more potent than morphine. Peripheral administration also yielded significant results, being 25-30 times more effective than morphine .
  • Tolerance Development : Unlike morphine, this compound showed a slower development of tolerance to its antinociceptive effects. This characteristic suggests a potentially lower risk of dependence compared to traditional opioids .
  • Withdrawal Symptoms : In withdrawal studies, mice dependent on this compound exhibited fewer withdrawal symptoms compared to those dependent on morphine, indicating a reduced likelihood of physical dependence .

Binding Affinity and Selectivity

This compound displays high selectivity for mu-opioid receptors over delta-opioid receptors (DOR). Comparative studies have shown that modifications in its structure can lead to significant differences in binding affinities:

CompoundMOR Affinity (IC50)DOR Affinity (IC50)Selectivity Ratio (MOR:DOR)
This compoundSubnanomolarNanomolar>3000-fold
DermorphinNanomolarMicromolar49-fold
DeltorphinHigher than DermorphinLower than DermorphinVaries

This table illustrates that this compound not only binds effectively to mu-opioid receptors but does so with enhanced selectivity compared to its natural counterpart and other analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Pain Models : In a chronic inflammatory pain model using rat Freund's adjuvant arthritis, systemic administration of this compound significantly raised the nociceptive threshold more effectively in inflamed tissue compared to healthy tissue .
  • Cerebral Metabolism : A study evaluating the effects of intravenous administration revealed dose-related reductions in cerebral metabolic rates for glucose in limbic and sensory-motor regions, suggesting a central role in modulating pain perception .
  • Side Effects : High doses resulted in catalepsy, a condition characterized by rigidity and lack of response to external stimuli. This effect was reversible with naloxone, confirming the opioid nature of its action .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQFQPLBIBLJE-NKQYGYANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Lys7)-Dermorphin
Reactant of Route 2
Reactant of Route 2
(Lys7)-Dermorphin
Reactant of Route 3
Reactant of Route 3
(Lys7)-Dermorphin
Reactant of Route 4
Reactant of Route 4
(Lys7)-Dermorphin
Reactant of Route 5
Reactant of Route 5
(Lys7)-Dermorphin
Reactant of Route 6
Reactant of Route 6
(Lys7)-Dermorphin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.